
6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one
Overview
Description
6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound that features a pyridazinone ring fused with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the intermediate hydrazone, which then undergoes cyclization to yield the desired pyridazinone compound. The reaction is usually carried out in the presence of a catalyst such as acetic acid and under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or quinone derivative.
Reduction: The pyridazinone ring can be reduced to form the corresponding tetrahydropyridazine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydropyridazine derivatives.
Substitution: Ethers or esters depending on the substituent introduced.
Scientific Research Applications
6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-ethan-1-one
- 2-(2-Hydroxyphenyl)-acetic acid
- Flavones and Flavanones
Uniqueness
6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydroxyphenyl group with a pyridazinone ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research fields .
Biological Activity
6-(2-Hydroxyphenyl)-2,3,4,5-tetrahydropyridazin-3-one is a heterocyclic compound characterized by its pyridazinone ring and a hydroxyphenyl substituent. Its unique structure allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H10N2O2
- Molecular Weight : 190.2 g/mol
- CAS Number : 39499-60-0
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key areas of focus include:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.
- Anticancer Properties : Preliminary studies suggest potential efficacy in inhibiting cancer cell proliferation.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted by Wang et al. highlighted its effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
These results indicate that the compound could serve as a lead molecule for developing new antimicrobial agents.
Anticancer Properties
The anticancer potential of this compound has been explored in vitro. In a study examining its effects on human cancer cell lines (e.g., HeLa and MCF-7), it was found to induce apoptosis and inhibit cell proliferation.
The proposed mechanism involves the compound's ability to interact with cellular receptors and enzymes that regulate cell cycle progression and apoptosis. This interaction may lead to increased reactive oxygen species (ROS) production, triggering cell death pathways.
Enzyme Inhibition Studies
This compound has been investigated for its enzyme inhibitory properties. Notably, it has shown activity against:
- Cyclooxygenase (COX) : Inhibition of COX enzymes may contribute to its anti-inflammatory effects.
- Aldose Reductase : This inhibition indicates potential benefits in managing diabetic complications.
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers evaluated the compound's efficacy against various pathogens using disk diffusion methods.
- Results indicated that the compound had a concentration-dependent effect on microbial growth.
-
Cancer Cell Line Study :
- A series of experiments were conducted on HeLa cells treated with varying concentrations of the compound.
- Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of this compound.
Properties
IUPAC Name |
3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyridazin-6-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-9-4-2-1-3-7(9)8-5-6-10(14)12-11-8/h1-4,13H,5-6H2,(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODMBJAQJBFQMEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C2=CC=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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